Caffeoquinone
Description
Historical Perspectives on Caffeoquinone Investigation Early investigations into this compound were often linked to the study of enzymatic browning in plants and the reactions of phenolic compounds with proteins. Research dating back to the mid-20th century explored the interaction of enzymically generated this compound and chlorogenoquinone with amino acids and proteinscambridge.orgdss.go.th. These studies laid the groundwork for understanding how the oxidation products of phenolic acids influence the properties of biological molecules. The instability of this compound made its direct study challenging, leading researchers to characterize its formation and reactions through the analysis of reaction products and the use of trapping agentsebi.ac.uktandfonline.comacs.org. Historical research also investigated the potential biological activities of oxidized phenolic compounds, including the antigonadotropic activity observed for caffeic acid oxidation productsebi.ac.uk. The recognition of caffeic acid as a widespread plant metabolite and its easy oxidation highlighted the potential for this compound to be a significant, albeit transient, intermediate in various biological and chemical systemscambridge.orgnih.govscribd.comuni.lunih.govguidetopharmacology.org.
Data Tables
While direct quantitative data specifically of this compound concentration across various conditions is limited due to its instability, research findings often report the outcomes of reactions involving this compound or its precursors. The following tables summarize representative findings related to this compound's formation and reactivity based on the search results.
Table 1: Influence of pH and Enzyme on Loss of Reactive Lysine (B10760008) in Casein Reacted with Caffeic Acid
| Reaction Condition | pH | Enzyme | Loss of Reactive Lysine (Relative) | Reference |
| Alkaline Oxidation | 10 | None | Rapid, increased with time/temp | scispace.comcambridge.org |
| Enzymatic Oxidation (Tyrosinase) | 7 | Tyrosinase | Maximum loss | scispace.comcambridge.org |
| Enzymatic Oxidation (Tyrosinase) | 6.8 | Tyrosinase | ~50% of loss at pH 7 | cambridge.org |
| Enzymatic Oxidation (Tyrosinase) | 7.5 | Tyrosinase | ~50% of loss at pH 7 | cambridge.org |
Note: Relative loss is based on descriptions in the source text, indicating trends rather than precise numerical percentages across all conditions.
Table 2: Covalent Interactions of Oxidized Caffeoylquinic Acid (CQA) with Amino Acids
| Amino Acid | Interaction with CQA Monomer | Interaction with CQA Dimer (Presumed) | Observed Color Adduct | Reference |
| Lysine | No observed interaction | Addition of two CQA molecules | Green/Brown/Blue | researchgate.net |
| Tyrosine | No observed interaction | Addition of two CQA molecules | Green/Brown/Blue | researchgate.net |
| Histidine | Monomer and dimer reaction | Addition of two CQA molecules | Green/Brown/Blue | researchgate.net |
| Tryptophan | Monomer and dimer reaction | Addition of two CQA molecules | Green/Brown/Blue/Red | researchgate.netresearchgate.net |
| Cysteine | Reaction with monomer | Did not form colored adducts | Colorless adduct | researchgate.net |
| Serine | No covalent interaction | No covalent interaction | None | researchgate.net |
| Threonine | No covalent interaction | No covalent interaction | None | researchgate.net |
Note: CQA is a caffeic acid derivative. The quinone form of CQA behaves similarly to this compound in these reactions.
Detailed Research Findings
Detailed investigations have characterized the formation and reactivity of this compound. Studies using techniques like HPLC coupled with mass spectrometry have identified various oxidation by-products of caffeic acid, including dimeric and potentially trimeric derivatives researchgate.net. The enzymatic oxidation of caffeic acid by tyrosinase has been shown to produce unstable caffeic acid o-quinone, which is then rapidly replaced by various condensation products ebi.ac.uk. Spectrophotometric methods have been developed to characterize the action of tyrosinase on caffeic acid by measuring the disappearance of coupled reducing agents, providing indirect evidence for this compound formation acs.org.
Research into the interaction of this compound with proteins has revealed that the reaction preferentially occurs with specific amino acid residues. Studies have indicated that the sulfhydryl groups of cysteine and the ε-amino groups of lysine are particularly reactive with quinones cambridge.orgresearchgate.netresearchgate.net. This reactivity can lead to the formation of covalent bonds, impacting protein structure and function researchgate.netresearchgate.net. For example, mass spectrometry analysis in one study indicated that caffeic acid was more extensively bonded to specific cysteine residues in sickle cell hemoglobin following oxidation nih.gov. The extent of these protein-quinone reactions is influenced by factors such as pH, enzyme concentration, and the concentration of the phenolic compound cambridge.orgscispace.comcambridge.orgdss.go.th.
Furthermore, the polymerization of this compound and related quinones contributes to the formation of complex, high-molecular-weight colored compounds cambridge.orgresearchgate.netdss.go.thresearchgate.net. This polymerization can occur through coupling reactions, leading to the formation of dimers and oligomers of caffeic acid with mixed phenolic and quinoidal structures ebi.ac.ukresearchgate.net. These findings underscore the complex chemical fate of this compound following its initial formation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
15416-77-0 |
|---|---|
Molecular Formula |
C9H18N2O3 |
IUPAC Name |
(E)-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
SMILES |
C1=CC(=O)C(=O)C=C1C=CC(=O)O |
Origin of Product |
United States |
Formation and Synthetic Pathways of Caffeoquinone
Enzymatic Generation of Caffeoquinone
Enzymatic oxidation is a significant pathway for this compound formation in biological systems, primarily mediated by enzymes that catalyze the oxidation of o-diphenols.
Polyphenol oxidases (PPOs) are a class of copper-containing enzymes widely distributed in plants, fungi, and bacteria. nih.govcabidigitallibrary.orgwikipedia.org These enzymes catalyze the oxidation of o-diphenols to their corresponding o-quinones in the presence of oxygen. nih.govcabidigitallibrary.orgwikipedia.orgresearchgate.netfrontiersin.org Caffeic acid, possessing an o-diphenol moiety, is a substrate for PPOs, leading to the formation of this compound. mdpi.commdpi.comresearchgate.net This enzymatic oxidation is often associated with the browning of fruits and vegetables. nih.govcabidigitallibrary.orgwikipedia.orgresearchgate.net
Tyrosinase (also known as monophenol monooxygenase or catechol oxidase, EC 1.14.18.1 and EC 1.10.3.2) is a type of PPO that catalyzes both the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. wikipedia.orgmdpi.com Caffeic acid serves as a substrate for the diphenolase activity of tyrosinase, resulting in the formation of o-caffeoquinone. unit.nonih.govacs.org Studies using mushroom tyrosinase have demonstrated this conversion. cambridge.orgcambridge.org
The enzymatic production of this compound is influenced by various factors, including enzyme concentration, substrate concentration, pH, and temperature. This compound generated enzymatically is often unstable and rapidly undergoes further reactions, such as condensation, leading to the formation of various secondary products. ebi.ac.uk The maximum concentration of this compound reached during enzymatic oxidation increases with higher enzyme concentrations. ebi.ac.uk
Research into the kinetics of tyrosinase action on caffeic acid has been conducted. Spectrophotometric methods can be used to measure the formation of o-caffeoquinone. unit.nonih.govacs.org Studies have shown that the catalytic efficiency () of tyrosinase for caffeic acid is higher than for p-coumaric acid, although the affinity () might be higher for p-coumaric acid. nih.govacs.org
An example of kinetic data for tyrosinase activity on caffeic acid could be presented in a table format:
| Substrate | Enzyme Source | pH | Temperature (°C) | kcat (s⁻¹) | Km (µM) |
| Caffeic acid | Mushroom Tyrosinase | 6.5 | Not specified in source | Higher than p-coumaric acid nih.govacs.org | Lower than p-coumaric acid nih.govacs.org |
| p-Coumaric acid | Mushroom Tyrosinase | 6.5 | Not specified in source | Lower than caffeic acid nih.govacs.org | Higher than caffeic acid nih.govacs.org |
The pH of the reaction medium significantly affects enzymatic activity. For instance, the maximum reduction of reactive lysine (B10760008) in the presence of mushroom tyrosinase and caffeic acid occurred at pH 7, indicating optimal this compound formation and subsequent reaction with lysine at this pH. cambridge.orgcambridge.org
Non-Enzymatic Oxidation Routes to this compound
This compound can also be formed through chemical oxidation of caffeic acid, independent of enzyme activity.
Caffeic acid is susceptible to non-enzymatic oxidation, particularly under alkaline conditions and in the presence of oxygen. researchgate.netresearchgate.netquora.com Higher pH levels promote the autoxidation of caffeic acid to its o-quinone derivatives. researchgate.netresearchgate.netquora.com This base-catalyzed oxidation in buffer solutions has been demonstrated as a method for converting caffeic acid into this compound. tandfonline.com The presence of metal ions, such as Mg(II) and Ca(II), can enhance the rate of caffeic acid autoxidation in weakly alkaline aqueous solutions. rsc.org
Studies investigating alkaline-induced oxidation have shown that the loss of reactive lysine in proteins reacted with caffeic acid oxidized under alkaline conditions (pH 10) was rapid and increased with time, temperature, and oxygenation. cambridge.orgcambridge.org This indicates the formation of this compound, which then reacts with protein residues.
Various chemical reagents can be employed to synthesize this compound through the oxidation of caffeic acid. o-Chloranil (3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione) is a commonly used oxidant for this purpose. ebi.ac.ukgoogle.comresearchgate.net Caffeic acid o-quinone can be prepared by the oxidation of caffeic acid with o-chloranil, typically carried out in organic media. ebi.ac.ukgoogle.com This method allows for the chemical generation of this compound for research and experimental purposes.
For example, caffeic acid can be oxidized by o-chloranil in a mixture of ether and tetrahydrofuran (B95107) at low temperatures (-70°C) to obtain crystalline this compound. google.com
This compound Precursors and Substrate Specificity
The formation of this compound is intrinsically linked to the availability and transformation of specific phenolic compounds, predominantly dihydroxycinnamic acid derivatives. The enzymatic oxidation of these precursors is a key route to this compound generation in biological systems.
Caffeic Acid as a Primary Substrate
Caffeic acid (3,4-dihydroxycinnamic acid) is recognized as a principal precursor for the formation of this compound. The conversion typically occurs through oxidation reactions, notably enzymatic catalysis by polyphenol oxidases (PPOs) ebi.ac.ukmdpi.comresearchgate.netnih.gov. PPOs, also known as tyrosinases, catalyze the hydroxylation of monophenols and the oxidation of o-diphenols to o-quinones mdpi.com. In the case of caffeic acid, this enzymatic action removes two hydrogen atoms from the hydroxyl groups on the catechol moiety, resulting in the formation of the ortho-quinone, this compound ebi.ac.ukresearchgate.net.
Enzymatic oxidation of caffeic acid by tyrosinase has been shown to rapidly generate this compound, which is highly unstable and quickly undergoes further reactions, including condensation and polymerization ebi.ac.uk. The rate of this compound formation in enzymatic systems can be influenced by factors such as enzyme concentration and pH ebi.ac.uknih.gov. Studies investigating the action of tyrosinase on caffeic acid have characterized the formation of o-caffeoquinone through spectrophotometric methods, observing the disappearance of coupled reducing agents or measuring the time required to consume a known concentration of ascorbic acid acs.org. The catalytic efficiency (kcat) of tyrosinase for caffeic acid has been reported to be higher than for p-coumaric acid, although the enzyme's affinity was higher for p-coumaric acid acs.org.
This compound formation from caffeic acid can also occur through non-enzymatic oxidation, particularly under alkaline conditions and in the presence of oxygen ebi.ac.ukresearchgate.net.
Chlorogenic Acid as an Indirect Source
Chlorogenic acid (CGA) is an ester formed between caffeic acid and quinic acid nih.govnih.govwikipedia.org. While not a direct precursor in the same way as free caffeic acid, CGA serves as a significant indirect source of caffeic acid, which can then be oxidized to this compound. Hydrolysis of chlorogenic acid, either enzymatically or chemically, releases caffeic acid nih.govresearchgate.net. Once liberated, this caffeic acid can then undergo oxidation to form this compound, primarily catalyzed by polyphenol oxidases cambridge.orgnih.govresearchgate.net.
The oxidation of chlorogenic acid itself by polyphenol oxidases leads to the formation of chlorogenoquinone cambridge.orgnih.gov. Chlorogenoquinone, like this compound, is a reactive o-quinone and can participate in similar reactions, including covalent interactions with proteins cambridge.orgnih.govresearchgate.netresearchgate.net. The formation of this compound from chlorogenic acid therefore involves an initial step of hydrolysis followed by the oxidation of the released caffeic acid.
Formation from other Dihydroxycinnamic Acid Derivatives
While caffeic acid is the most prominent precursor, other dihydroxycinnamic acid derivatives structurally related to caffeic acid can also potentially lead to the formation of corresponding o-quinones upon oxidation. Dihydroxycinnamic acids share the common feature of having two hydroxyl groups on the aromatic ring, typically at the ortho position, which makes them susceptible to oxidation to o-quinones mdpi.com.
Research indicates that enzymes like polyphenol oxidase exhibit substrate specificity towards various phenolic compounds, including different caffeoylquinic acid derivatives nih.gov. This suggests that other esters or derivatives of caffeic acid, upon hydrolysis or direct enzymatic action on the dihydroxyphenyl moiety, could potentially yield this compound or related quinone structures. For instance, studies on the enzymatic transformation of caffeic acid have identified various oxidized metabolites, indicating complex reaction pathways beyond simple quinone formation nih.gov. The oxidation of other dihydroxycinnamic acid derivatives would similarly proceed via the conversion of the catechol group to an o-quinone.
Reactivity and Reaction Mechanisms of Caffeoquinone
Nucleophilic Addition Reactions of Caffeoquinone
This compound undergoes nucleophilic addition reactions, where electron-rich species attack the electron-deficient centers of the quinone structure. These reactions can lead to the formation of covalent adducts.
One of the primary nucleophilic addition pathways involving this compound is the Michael addition. In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system present in the quinone structure researchgate.netmasterorganicchemistry.com. This reaction is a type of conjugate addition and is a common mechanism by which quinones react with various molecules, including amino acids and proteins researchgate.netmasterorganicchemistry.com. The Michael addition of nucleophiles to quinones is generally considered irreversible, leading to the formation of stable conjugated or aromatic systems researchgate.net.
This compound can also react with primary amino groups to form benzoquinone imines researchgate.netresearchgate.net. This reaction involves the addition of the amine nitrogen to the carbonyl group of the quinone, followed by the elimination of water researchgate.net. This process can be interpreted as the initial step of a Strecker-like reaction and contributes to the complex reaction profiles observed when this compound interacts with amino compounds researchgate.net.
Covalent Conjugation with Amino Acids
This compound readily forms covalent conjugates with amino acids, particularly those with nucleophilic side chains. This conjugation can significantly alter the properties of the amino acids and the proteins they are part of.
The ε-amino group of lysine (B10760008) residues in proteins is a significant site for covalent conjugation with this compound cambridge.orgresearchgate.netresearchgate.netcambridge.org. Studies have shown that the reaction between this compound and lysine can occur rapidly, especially under alkaline conditions cambridge.org. Research on the reaction of casein with oxidized caffeic acid demonstrated a rapid loss of fluorodinitrobenzene (FDNB)-reactive lysine, an indicator of available lysine residues cambridge.org. The extent of lysine modification is influenced by factors such as pH, reaction time, temperature, and the concentration of caffeic acid cambridge.org. At pH 10, the loss of reactive lysine was found to be rapid and increased with time and temperature cambridge.org. In the presence of mushroom tyrosinase, maximum reduction of reactive lysine occurred at pH 7 cambridge.org. The reaction of α-formyl-L-[U-14C]lysine with caffeic acid at pH 10 resulted in the rapid formation of multiple reaction products that gradually polymerized cambridge.org.
Data illustrating the effect of pH on the reaction of lysine with caffeic acid in the presence of tyrosinase shows that the maximum loss of reactive lysine is observed at pH 7, with significantly lower losses at pH 6.8 and 7.5 cambridge.org.
| pH | Loss of Reactive Lysine (%) (with Tyrosinase) |
| 6.8 | ~12.5 |
| 7.0 | ~25 |
| 7.5 | ~12.5 |
| 10.0 | Rapid loss (data not precisely quantified in source table) cambridge.org |
Based on data from search result cambridge.org. Note: The data for pH 10 is described qualitatively as "rapid loss" in source cambridge.org and not directly comparable numerically to the pH 7 data in source cambridge.org.
Cysteine residues, with their highly nucleophilic thiol groups, are also preferred sites for reaction with quinones like this compound cambridge.orgresearchgate.netresearchgate.net. The reaction between this compound and thiols leads to the formation of covalently bound adducts nih.gov. Nucleophilic attack by the thiol group occurs at the 2' position of the benzene (B151609) ring of this compound nih.gov. This Michael addition reaction between o-quinones and thiol groups is kinetically favorable compared to the reaction with amino groups researchgate.netresearchgate.net. Studies have shown that cysteine can react with this compound monomers, and due to its high nucleophilic character, it may not form colored adducts like those observed with primary amino groups reacting with this compound dimers researchgate.net.
Research on the interaction of caffeic acid with sickle cell hemoglobin (HbS) demonstrated that this compound, formed from the oxidation of caffeic acid, reacts with available thiols nih.gov. Mass spectrometric analysis confirmed the specific binding of caffeic acid to alpha and beta cysteine residues in HbS nih.gov. A +180 mass increase on each chain after reaction with caffeic acid was indicative of one molecule of caffeic acid covalently binding to the alpha and beta chains nih.gov. More extensive covalent binding was suggested for the beta-chain, with 47.6% unmodified beta-chain compared to 88.6% unmodified alpha-chain after the reaction nih.gov.
In addition to lysine and cysteine, this compound can also interact with other amino acids, including histidine, tryptophan, and tyrosine, through their nucleophilic groups dss.go.thresearchgate.net. While the side chains of lysine and tyrosine have been reported to be much more reactive than those of histidine and tryptophan when conjugated with quinones from caffeoylquinic acid, interactions with histidine and tryptophan have been observed researchgate.net. Covalent interactions between this compound and these amino acids can occur, contributing to modifications of proteins researchgate.net. Discoloration due to the addition of oxidized phenolic compounds to single amino acids such as tryptophan, histidine, and tyrosine has also been observed researchgate.net.
Tryptophan and tyrosine, with their aromatic side chains, can react with reactive oxygen species, including those potentially generated during caffeic acid oxidation, through addition reactions resulting in hydroxylation of the aromatic ring chimia.ch. Methionine can also react with quinones and might be oxidized by them cambridge.org.
| Amino Acid | Reactive Group | Type of Interaction with this compound | Notes |
| Lysine | ε-amino group | Covalent Conjugation (Michael Addition, Imine Formation) researchgate.netresearchgate.netcambridge.org | Preferred site, reaction influenced by pH, time, temperature, concentration cambridge.org. Can form colored adducts researchgate.net. |
| Cysteine | Thiol group | Covalent Conjugation (Michael Addition) researchgate.netresearchgate.netnih.gov | Highly reactive, kinetically favorable reaction researchgate.netresearchgate.net. Reacts with monomers researchgate.net. |
| Histidine | Imidazole nitrogen | Covalent Interaction dss.go.thresearchgate.net | Less reactive than Lys or Tyr researchgate.net. |
| Tryptophan | Indole nitrogen/ring | Covalent Interaction dss.go.thresearchgate.net | Less reactive than Lys or Tyr researchgate.net. Can lead to discoloration researchgate.net. |
| Tyrosine | Phenolic hydroxyl | Covalent Interaction dss.go.thresearchgate.net | More reactive than His or Trp researchgate.net. Can lead to discoloration researchgate.net. |
| Methionine | Thioether sulfur | Reaction/Oxidation cambridge.orgdss.go.th | Can react with and be oxidized by quinones cambridge.org. |
Based on data from search results cambridge.orgresearchgate.netdss.go.thresearchgate.netcambridge.orgnih.gov.
This compound, the ortho-quinone derived from the oxidation of caffeic acid, is a highly reactive intermediate involved in a variety of chemical transformations. Its reactivity is central to its roles in biological systems and food chemistry, influencing processes such as protein modification, pigment formation, and antioxidant activity.
Influence of pH on Amino Acid Adduct Formation The formation of covalent adducts between this compound and amino acids is significantly influenced by pH. Alkaline conditions favor the oxidation of phenolic compounds to their corresponding o-quinones, including this compound.researchgate.netmdpi.comresearchgate.netThese quinones then react with nucleophilic groups present in amino acids, such as the ε-amino group of lysine, thiol groups of cysteine, and α-terminal amino groups.researchgate.netcambridge.orgresearchgate.netStudies have shown that the rate and extent of amino acid adduct formation increase with increasing pH in the alkaline range.researchgate.netcambridge.orgmdpi.comFor instance, the reaction between caffeic acid (which is oxidized to this compound) and casein protein showed a greater reduction in reactive lysine at pH 10 compared to pH 7.cambridge.orgnih.govSimilarly, the formation of cysteine-caffeoylquinic acid adducts was most pronounced at pH 9.mdpi.comThis pH dependency is attributed to the increased concentration of the deprotonated, more nucleophilic forms of amino acid residues at higher pH values.researchgate.netmdpi.com
Data from studies on the reaction between caffeic acid and casein illustrate the pH dependence of lysine modification:
| pH | Tyrosinase Present | Remaining Reactive Lysine (%) |
| 7.0 | Yes | Maximum loss at pH 7 cambridge.org |
| 10.0 | No | More reduced than at pH 7 nih.gov |
This table indicates that while enzymatic oxidation at neutral pH can lead to significant lysine reaction, alkaline conditions without enzymes can cause even greater reduction in reactive lysine, highlighting the chemical reactivity of this compound at elevated pH. cambridge.orgnih.gov The formation of these covalent bonds is considered irreversible and contributes to the stability of the resulting complexes. mdpi.com
Redox Reactions Involving this compound this compound is involved in redox reactions, particularly in its role as an intermediate in the antioxidant activity of caffeic acid and related compounds.
Electron Transfer Mechanisms
This compound participates in electron transfer reactions, acting as an electrophilic species that can accept electrons. The oxidation of caffeic acid to this compound typically involves a two-electron redox process, often accompanied by proton transfer researchgate.net. This process can occur via different mechanisms depending on the environment, including sequential proton loss electron transfer (SPLET) and sequential electron transfer-proton transfer (SET-PT) researchgate.netbas.bg.
The electron transfer properties of quinones, including this compound, are influenced by their chemical structure and the surrounding environment, such as pH researchgate.netresearchgate.net. The presence of electron-donating or electron-withdrawing groups can tune the redox potential of the quinone ring researchgate.net.
Research indicates that this compound can react with available thiols, leading to the formation of covalently bound adducts. This reaction involves a nucleophilic attack by the thiol group on the electrophilic quinone ring nih.gov. Studies on methyl caffeate, a related compound, have shown similar thiol addition reactions nih.gov.
In biological systems, electron transfer involving quinones is crucial in processes like photosynthesis and cellular respiration nih.govnih.gov. While this compound's direct role in these fundamental processes is not as extensively documented as that of endogenous quinones, its ability to undergo redox cycling suggests potential interactions with biological electron transport chains or redox-active molecules.
The reduction potential of quinones is a key determinant of their electron transfer capabilities nih.govresearchgate.net. The reduction from this compound back to caffeic acid involves the gain of electrons and protons. This reversible redox behavior is central to the antioxidant properties often associated with caffeic acid, where it can quench reactive species by donating electrons and subsequently be oxidized to this compound nih.gov.
Studies utilizing techniques like cyclic voltammetry have been employed to determine the reduction potentials of phenolic compounds, including those structurally related to caffeic acid and this compound, providing insights into their thermodynamic feasibility for participating in electron transfer reactions researchgate.net.
Interactive Data Table: Redox Properties (Illustrative Example based on general quinone behavior)
| Species | State | Electrons Transferred | Protons Transferred |
| This compound | Oxidized | 0 | 0 |
| Caffeosemiquinone | Radical Anion | 1 | 0 (or 1) |
| Caffeic acid | Reduced | 2 | 2 |
Detailed research findings highlight the interaction of this compound with biological molecules. For instance, caffeic acid's oxidation to this compound can occur in the presence of oxidized equivalents of hemoglobin, and the resulting this compound can then react with cysteine residues on hemoglobin nih.gov. This demonstrates a specific biological context where this compound participates in electron transfer-initiated reactions.
Interactions of Caffeoquinone with Biological Macromolecules and Other Compounds
Covalent Protein Modification by Caffeoquinone
This compound can covalently modify proteins through reactions with specific amino acid residues. These modifications can significantly alter protein structure and function.
Effects on Protein Primary Amino Groups
Primary amino groups, particularly the ε-amino group of lysine (B10760008) residues and the α-amino group at the protein's N-terminus, are key targets for covalent modification by this compound. Studies have shown that the reaction between oxidized caffeic acid (leading to this compound formation) and proteins results in a decrease in the number of free primary amino groups. researchgate.netcambridge.orgdss.go.th This reduction in free amino groups indicates the formation of covalent linkages between this compound derivatives and the protein backbone. The reactivity of amino groups with quinones can be influenced by factors such as pH, with increased reactivity observed at higher pH values. dss.go.th
Induction of Protein Cross-linking and Dimerization
This compound can induce protein cross-linking and dimerization. This occurs through the reaction of this compound, or its dimeric forms, with nucleophilic residues on different protein molecules or within the same molecule. researchgate.netresearchgate.net The formation of protein cross-links can involve the side chains of amino acids such as lysine, cysteine, tyrosine, and histidine. researchgate.netresearchgate.net Research indicates that the addition of this compound, often in a pre-formed dimeric state, to proteins can lead to the formation of cross-links between residues like lysine and tyrosine. researchgate.net This cross-linking can result in the formation of protein dimers and higher-order aggregates. researchgate.netnih.govmdpi.comresearchgate.net
Impact on Protein Functional Properties (e.g., solubility)
Covalent modification by this compound can have a significant impact on the functional properties of proteins. One notable effect is the alteration of protein solubility. researchgate.netresearchgate.net The interaction between proteins and phenolic compounds, including those oxidized to quinones like this compound, can lead to the formation of complexes that modify the physicochemical properties of the proteins. researchgate.net These interactions, particularly the formation of protein cross-links, can reduce protein solubility. researchgate.netresearchgate.net For instance, modification with oxidized caffeoylquinic acid (which produces this compound) has been shown to drastically reduce the solubility of proteins like lysozyme (B549824) and α-lactalbumin over a broad pH range. researchgate.net The extent of the impact on solubility can vary depending on the specific protein and the conditions of the reaction. researchgate.net Protein solubility is a crucial functional property that affects various applications in food systems, including thickening, foaming, emulsifying, and gelling. cec.nic.infoodsafety.institutefrontiersin.orgmdpi.com Reduced solubility can limit the utility of proteins in these applications. cec.nic.in
Enzyme-Caffeoquinone Interactions
This compound is also involved in interactions with enzymes, particularly those involved in the oxidation of phenolic compounds.
Substrate Affinity and Kinetic Parameters of Polyphenol Oxidases in the Presence of this compound
Polyphenol oxidases (PPOs) are enzymes that catalyze the oxidation of o-diphenols, such as caffeic acid, to their corresponding o-quinones, including this compound. nih.govsci-hub.senih.gov The affinity of PPOs for various substrates, including caffeic acid and related compounds, can be characterized by kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). nih.govmdpi.comijabbr.commdpi.com While caffeic acid is a substrate for PPO, this compound is a product of this enzymatic reaction. mdpi.comebi.ac.uk The presence and concentration of substrates like caffeic acid influence the activity of PPO and the rate of this compound formation. scispace.comcambridge.org Studies on PPO from different sources have shown varying affinities for caffeic acid compared to other phenolic substrates. For example, PPO from field bean showed a Km of 0.08 mM for caffeic acid in the presence of catechol. nih.gov PPO from purple sweet potato showed substrate preference for caffeoylquinic acid derivatives, including 5-caffeoylquinic acid and caffeic acid. nih.gov Wheat bran PPO also showed affinity for caffeic acid, although catechol was the most preferred substrate in one study. mdpi.com
Role in Enzymatic Browning Processes
This compound plays a central role in enzymatic browning processes in fruits, vegetables, and other plant-based products. researchgate.netsci-hub.senih.govunina.ittaylorfrancis.comucanr.edu Enzymatic browning is initiated by the action of PPOs, which catalyze the oxidation of o-diphenols to o-quinones. researchgate.netsci-hub.semdpi.comunina.itucanr.edu Caffeic acid is a common substrate for PPO, and its oxidation yields this compound. mdpi.comebi.ac.uk The this compound formed is highly reactive and undergoes further non-enzymatic reactions, including polymerization and reactions with amino acids and proteins, leading to the formation of dark-colored pigments known as melanins. researchgate.netsci-hub.semdpi.comunina.it This process is responsible for the undesirable discoloration observed in damaged plant tissues. sci-hub.semdpi.comunina.ittaylorfrancis.com The rate of enzymatic browning is influenced by factors such as PPO activity, the concentration of phenolic substrates, pH, and temperature. sci-hub.se
Interactions with Specific Biomolecules
This compound exhibits specific reactivity towards certain biomolecules, notably those containing nucleophilic centers like thiol or amino groups.
Hemoglobin Modification and Thiol Reactivity (e.g., Cys93, Cys104, Cys112)
Research indicates that this compound can covalently modify hemoglobin through reactions with cysteine residues. Studies involving caffeic acid, which can be oxidized to this compound, have shown binding to the alpha and beta chains of hemoglobin. Mass spectrometric analysis has confirmed the specific binding of caffeic acid, likely in its oxidized quinone form, to cysteine residues. Specifically, covalent bonding has been observed at αCys104, βCys93, and βCys112 of hemoglobin. nih.govnih.gov The reaction involves nucleophilic attack by the thiol group of cysteine residues on the electrophilic quinone structure of this compound, leading to the formation of a covalent adduct. nih.gov This modification can induce structural changes in hemoglobin, including a loss of α-helical content and deoxygenation. nih.gov
Molecular Interactions with Serum Albumins
This compound and its precursor, caffeic acid, interact with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). These interactions can be both covalent and non-covalent. researchgate.netresearchgate.netpan.olsztyn.pl Studies using spectroscopic techniques like fluorescence and UV-Vis spectroscopy, combined with molecular docking, have explored the binding mechanisms. researchgate.netpan.olsztyn.plnih.gov The interaction between caffeic acid and serum albumin is often characterized as static quenching, suggesting the formation of a stable complex. researchgate.netpan.olsztyn.plnih.gov
Thermodynamic analyses indicate that hydrophobic and electrostatic interactions play significant roles in stabilizing the complex formed between caffeoylquinic acids (CQAs), which can be oxidized to quinones, and BSA. nih.gov Molecular docking studies suggest that caffeic acid interacts with albumin in subdomain IA, and the complex is stabilized by non-covalent interactions such as hydrogen bonds and van der Waals forces. researchgate.netpan.olsztyn.pl While caffeic acid itself primarily engages in non-covalent binding, its oxidized form, this compound, is known to form covalent bonds with nucleophilic groups in proteins, including the thiol group of cysteine and the epsilon-amino group of lysine. researchgate.netcambridge.orgresearchgate.netdss.go.th
Data on the binding affinity of caffeoylquinic acid derivatives to BSA have been reported, showing variations based on the number and position of caffeoyl groups and the esterification of the carboxyl group. nih.gov
| Caffeoylquinic Acid Derivative | Binding Affinity to BSA (Relative Order) |
| Methyl 3,4-di-O-caffeoylquinate (3,4-diCQM) | Highest |
| Methyl 3,5-di-O-caffeoylquinate (3,5-diCQM) | Lower than 3,4-diCQM, higher than 3,5-diCQA |
| 3,4-di-O-caffeoylquinic acid (3,4-diCQA) | Lower than 3,5-diCQM, higher than 3,5-diCQA |
| 3,5-di-O-caffeoylquinic acid (3,5-diCQA) | Lower than 3,4-diCQA, higher than Chlorogenic acid |
| Chlorogenic acid (CA) | Lowest |
Based on fluorescence quenching studies under physiological conditions. nih.gov
Reactions with Nitric Oxide and its Derivatives
This compound has been investigated for its potential to interact with nitric oxide (NO) and its derivatives. Nitric oxide is a free radical involved in various physiological and pathological processes. iiab.meguidetopharmacology.org Reactive nitrogen species (RNS), including derivatives of nitric oxide, can cause cellular damage by reacting with biomolecules. nih.gov
Studies have explored the ability of o-quinone compounds, such as this compound, to neutralize nitric oxide. google.com this compound can react with nucleophilic substrates researchgate.net, and while direct detailed mechanisms of this compound's reaction solely with nitric oxide or its specific derivatives were not extensively detailed in the search results, the general reactivity of quinones with nitrogen species suggests potential interactions. For instance, nitric oxide itself can react with oxygen to form nitrogen dioxide, and with superoxide (B77818) to form peroxynitrite, both of which are reactive. nih.govwikipedia.org The electrophilic nature of this compound could facilitate reactions with certain RNS or intermediates. Research on caffeic acid derivatives has also explored their effects on nitric oxide production in cellular models, indicating an indirect link through biological pathways rather than direct chemical reaction with NO itself. nih.gov
This compound in Plant Biochemical Contexts
This compound plays roles in plants, particularly in defense mechanisms and during post-harvest processing, such as in coffee.
Role in Plant Defense Mechanisms
Plants produce a wide array of secondary metabolites, including phenolic compounds like caffeic acid, as part of their defense systems against biotic and abiotic stresses. researchgate.netresearchgate.net The oxidation of o-diphenols, such as caffeic acid, by enzymes like polyphenol oxidase (PPO) leads to the formation of o-quinones, including this compound. researchgate.netresearchgate.netnih.govunit.no These quinones are highly reactive and can act as defensive compounds. nih.gov
This compound can exert its defensive effects through several mechanisms. It can bind covalently to plant proteins, potentially inhibiting the digestion of these proteins by herbivores, thereby reducing the nutritional value of the plant tissue. nih.gov Alkylation of amino acids by quinones is one way this reduction in nutritional value occurs. nih.gov Additionally, quinones can exhibit direct toxicity to insects and microorganisms. researchgate.netnih.gov The formation of this compound and other quinones is a rapid response to plant damage and contributes to induced resistance. nih.gov
Significance in Coffee Processing and Quality
This compound is relevant in the context of coffee processing, particularly concerning the enzymatic browning reactions that affect the color, flavor, and nutritional quality of coffee beans. dss.go.thresearchgate.net Coffee beans contain chlorogenic acids, which are esters of caffeic acid and quinic acid. nih.govmdpi.com During processing, especially in the presence of oxygen and polyphenol oxidase enzymes, chlorogenic acids can be oxidized, leading to the formation of this compound and other quinones. researchgate.netresearchgate.net
The reaction of these quinones with amino acids, peptides, or proteins present in coffee beans can lead to the formation of colored pigments. researchgate.netresearchgate.net For instance, the reaction of this compound with glycine (B1666218) methyl ester has been shown to produce a green color. researchgate.net The interaction of quinones with free amino acids, peptides, or proteins can result in blue or green pigments, impacting the visual quality of the coffee product. researchgate.net While enzymatic browning can sometimes be undesirable, the complex chemical changes involving phenolic compounds during processes like roasting also contribute to the development of the characteristic aroma and flavor of coffee. mdpi.com The processing methods employed, such as dry, wet, or semi-dry processing, can influence the chemical composition and, consequently, the quality of the final coffee product. diva-portal.orgkalvecoffee.com
Analytical and Spectroscopic Characterization of Caffeoquinone and Its Reaction Products
Chromatographic Methods for Detection and Separation
Chromatography is a fundamental technique for separating and detecting caffeoquinone and the diverse array of products formed through its reactions. These methods are crucial for isolating compounds for further analysis and for monitoring reaction progress. Chromatography separates chemical compounds based on their properties, allowing for identification and analysis of mixtures. moravek.com
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for the analysis of caffeic acid oxidation products, including this compound, although this compound itself is highly unstable and rapidly forms condensation products. ebi.ac.uk HPLC with diode array detection (HPLC-DAD) is a common setup used to monitor these reactions and characterize the products based on their UV-visible spectra. ebi.ac.uknih.gov For instance, enzymatic oxidation of caffeic acid has been monitored by HPLC-DAD, revealing the transient formation of this compound followed by the appearance of various condensation products. ebi.ac.uk HPLC analysis has also been used to monitor the reaction between caffeic acid o-quinone and other compounds, such as pelargonidin (B1210327) 3-glucoside, and to analyze the resulting degradation products. ebi.ac.uk HPLC is a technique used to separate mixture components by passing them through a column with a mobile phase. uhu-ciqso.es A Diode Array Detector (DAD) can measure the entire UV-Vis wavelength range in real-time, useful for separating components with different absorption spectra. uhu-ciqso.es
HPLC-Mass Spectrometry (HPLC-MS/MS, ESI-MS) for Adduct Identification
HPLC coupled with mass spectrometry, particularly ESI-MS and HPLC-MS/MS, is a powerful combination for identifying and characterizing this compound reaction products, especially covalent adducts formed with biomolecules like proteins and amino acids. nih.govresearchgate.net this compound, being an electrophile, can undergo Michael addition reactions with nucleophilic groups on amino acids, peptides, and proteins, or form benzoquinone imines by reacting with amines. researchgate.net ESI-MS has been used to demonstrate the covalent binding of caffeic acid (presumably via this compound formation) to cysteine residues in hemoglobin, showing a mass increase corresponding to the addition of a caffeic acid molecule. nih.gov MS/MS analysis of digested proteins can pinpoint the specific site(s) of adduction. nih.gov LC-MS/MS techniques are utilized to identify site-specific protein modifications by reactive electrophiles. nih.gov Adduct ions can form between a molecule and solvents or ions present in the solution, and fragmentation can also occur in the mass spectrometer. biotage.comacdlabs.com LC-MS/MS methods have been developed to assess the formation of adducts between caffeoylquinic acid (a caffeic acid derivative) and cysteine, glutathione, and N-acetylcysteine. researchgate.net
Spectrophotometric Techniques for Monitoring this compound Reactions
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a valuable tool for monitoring the formation and reactions of this compound, as o-quinones exhibit characteristic absorbance in the UV-Vis range. ebi.ac.ukacs.org Due to the instability of this compound, its presence can be characterized indirectly by monitoring the disappearance of coupled reducing agents or by chronometric methods measuring the consumption of substances like ascorbic acid. acs.orgacs.org UV-Vis spectrophotometry has been used to monitor the reaction between caffeic acid o-quinone and pelargonidin 3-glucoside. ebi.ac.uk Spectrophotometric methods are also used to determine the activity of enzymes like tyrosinase on substrates like caffeic acid by monitoring the formation of o-quinone. acs.orgacs.org Changes in UV-Vis spectra, such as shifts in maximum absorbance and the presence of isobestic points, can indicate self-association or complexation of caffeic acid and its derivatives. researchgate.netsapub.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
While this compound itself is too reactive for routine NMR characterization, NMR spectroscopy is indispensable for the structural elucidation of its more stable reaction products and derivatives, such as dimers and trimers formed by oxidative coupling. researchgate.netnih.gov Both ¹H and ¹³C NMR, along with two-dimensional NMR techniques, are used to determine the complex structures of these compounds, including the identification of coupling patterns and the assignment of resonances to specific atoms within the molecule. nih.govmdpi.comresearchgate.net NMR spectroscopy has been successfully applied to elucidate the structures of dehydrodimers resulting from the oxidation of 5-O-caffeoylquinic acid, revealing various skeleton types including dihydrobenzofuran, benzodioxane, and dihydronaphthalene structures. nih.gov
Other Spectroscopic Approaches for Interaction Studies
Beyond standard UV-Vis and NMR, other spectroscopic techniques can provide insights into the interactions of caffeic acid derivatives (which can form this compound) with other molecules. Techniques such as fluorescence quenching, circular dichroism (CD), and surface plasmon resonance (SPR) have been used to study the binding mechanisms and conformational changes that occur when caffeoylquinic acids interact with proteins like transferrin and bovine serum albumin (BSA). researchgate.netnih.govfrontiersin.org These studies, while not directly on this compound, are relevant as the redox behavior of caffeic acid and its derivatives is central to their biological interactions. CD spectroscopy, for example, can indicate changes in the secondary structure of proteins upon binding with caffeoylquinic acids. researchgate.netnih.govfrontiersin.org
Data Tables
Based on the search results, here is a summary of some analytical findings:
| Method | Analyte/Reaction Monitored | Key Findings | Source |
| HPLC-DAD | Enzymatic oxidation of caffeic acid | Transient formation of this compound, followed by condensation products. ebi.ac.uk | ebi.ac.uk |
| HPLC-DAD | Reaction of caffeic acid o-quinone with pelargonidin 3-glucoside | Monitoring of reaction progress and analysis of degradation products. ebi.ac.uk | ebi.ac.uk |
| ESI-MS | Reaction of caffeic acid with hemoglobin | Covalent binding of caffeic acid (via this compound) to cysteine residues, observed as a mass increase. nih.gov | nih.gov |
| MS/MS | Digested hemoglobin after reaction with caffeic acid | Identification of specific cysteine sites of adduction. nih.gov | nih.gov |
| UV-Vis Spectroscopy | Tyrosinase action on caffeic acid | Indirect characterization of unstable this compound by monitoring coupled reducing agents or substrate consumption. acs.orgacs.org | acs.orgacs.org |
| UV-Vis Spectroscopy | Reaction between caffeic acid o-quinone and pelargonidin 3-glucoside | Monitoring of reaction. ebi.ac.uk | ebi.ac.uk |
| UV-Vis Spectroscopy | Caffeic acid/Caffeoylquinic acid solutions | Indication of self-association and complexation based on spectral shifts and isobestic points. researchgate.netsapub.org | researchgate.netsapub.org |
| ¹H and ¹³C NMR | Dehydrodimers of 5-O-caffeoylquinic acid | Elucidation of complex structures including dihydrobenzofuran, benzodioxane, and dihydronaphthalene skeletons. nih.gov | nih.gov |
| CD Spectroscopy | Interaction of caffeoylquinic acids with BSA/Transferrin | Indication of changes in protein secondary structure upon binding. researchgate.netnih.govfrontiersin.org | researchgate.netnih.govfrontiersin.org |
Biosynthesis and Metabolic Transformations of Caffeoquinone Precursors and Products
Biosynthesis of Caffeic Acid (Precursor)
Caffeic acid, a hydroxycinnamic acid, serves as the direct precursor to caffeoquinone. Its biosynthesis primarily occurs in plants through interconnected metabolic pathways.
Shikimic Acid Pathway
The shikimic acid pathway is a fundamental metabolic route in plants and microorganisms, responsible for the biosynthesis of aromatic amino acids, including phenylalanine and tyrosine, as well as other aromatic compounds. The synthesis of caffeic acid and its derivatives originates from this pathway. acs.orgmdpi.comnih.govresearchgate.net The shikimic acid pathway converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate through a series of enzymatic steps. frontiersin.orgscience.gov Chorismate is a crucial branch point intermediate, serving as a precursor for the synthesis of various aromatic compounds. researchgate.netscience.gov
Phenylalanine Metabolism
Phenylalanine, an aromatic amino acid produced via the shikimic acid pathway, is a key intermediate in the biosynthesis of caffeic acid in plants. mdpi.comnih.govgoogle.com The initial step in this pathway involves the deamination of L-phenylalanine to form trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). mdpi.comgoogle.comnih.gov In some monocotyledonous plants, PAL can also utilize L-tyrosine. nih.gov Subsequently, cinnamic acid undergoes hydroxylation at the 4-position of the phenyl ring by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. mdpi.comgoogle.com Finally, p-coumaric acid is hydroxylated at the 3-position by p-coumarate 3-hydroxylase (C3H) to produce caffeic acid. mdpi.comgoogle.comfrontiersin.org This sequence of reactions constitutes a major route for caffeic acid biosynthesis. google.com
An alternative pathway for caffeic acid biosynthesis in some microorganisms, such as Escherichia coli and Saccharothrix espanaensis, can proceed from L-tyrosine. acs.orgnih.govfrontiersin.org In this route, L-tyrosine is deaminated by tyrosine ammonia-lyase (TAL) to produce p-coumaric acid. acs.orgnih.govfrontiersin.org p-Coumaric acid is then converted to caffeic acid, potentially through the action of a 4-coumarate 3-hydroxylase. nih.gov
In Vitro and Non-Human In Vivo Metabolic Fate of this compound and its Adducts
This compound is a highly reactive compound formed by the oxidation of caffeic acid. Its metabolic fate involves degradation and reactions with biological molecules.
Degradation Pathways of this compound
This compound, as an ortho-quinone, is known to be unstable. ebi.ac.uk It is a reactive intermediate that can rapidly undergo further transformations. ebi.ac.ukresearchgate.net The oxidation of caffeic acid to this compound can occur enzymatically or non-enzymatically, particularly under alkaline conditions. researchgate.netresearchgate.netresearchgate.netcambridge.org Once formed, this compound can react with nucleophiles. researchgate.netcambridge.org While specific detailed degradation pathways solely for this compound are not extensively described as discrete steps in the provided information, the instability leads to its rapid replacement by various condensation products. ebi.ac.uk For caffeic acid derivatives like caffeoylquinic acids, degradation pathways have been shown to involve isomerization, methylation, and hydrolysis. nih.gov The reactive nature of this compound drives its subsequent reactions rather than simple breakdown into smaller, stable molecules.
Fate of this compound-Protein Adducts in Non-Human Organisms (e.g., silkworm larvae)
This compound readily reacts with amino acids, peptides, and proteins due to the presence of nucleophilic groups. researchgate.netresearchgate.netcambridge.orgmdpi.comuvigo.esmdpi.com These reactions can lead to the formation of covalent adducts. researchgate.netresearchgate.net Studies in rats using casein labeled with L-[3H]lysine, reacted with oxidized caffeic acid (leading to lysine-caffeoquinone adducts), demonstrated that these reaction products were not absorbed. cambridge.org Instead, the lysine-caffeoquinone reaction products were excreted directly in the faeces of the rats. researchgate.netcambridge.org This suggests that in non-human mammalian systems like rats, protein adducts formed with this compound are poorly absorbed from the digestive tract and are primarily eliminated through fecal excretion. The formation of these adducts can impact the nutritional availability of amino acids. cambridge.org
Enzymatic Transformations of this compound-Related Compounds
Enzymes play a significant role in the formation and transformation of this compound and related compounds. Polyphenol oxidase (PPO) enzymes are key catalysts in the oxidation of o-diphenols, including caffeic acid, to their corresponding o-quinones, such as this compound. mdpi.comuvigo.esmdpi.comresearchgate.netnih.gov This enzymatic oxidation is involved in processes like the browning of fruits and vegetables. researchgate.netmdpi.comuvigo.esmdpi.com
The resulting this compound is a highly reactive intermediate that can then participate in further enzymatic or non-enzymatic reactions. For instance, the reaction of this compound with amino acids or proteins can be influenced by enzymatic activity or alkaline conditions, leading to the formation of colored products and protein adducts. researchgate.netresearchgate.netcambridge.orgmdpi.comuvigo.esmdpi.com
Beyond the formation of this compound, enzymatic transformations can also act on caffeic acid itself or its derivatives. For example, enzymatic transformation of caffeic acid by pear polyphenol oxidase has been shown to yield oxidized metabolites, including caffeoxynic acid, caffeicinic acid, and isocaffeicinic acid. nih.gov These enzymatic reactions can alter the biological activities of caffeic acid and its related compounds. nih.gov
Compounds and PubChem CIDs
| Compound | PubChem CID |
| This compound | 10176360 |
| Caffeic Acid | 689043 |
| Shikimic Acid | 8742 or 7057976 or 10986763 |
| Phenylalanine | 6140 (L-isomer) or 994 (DL-isomer) |
Computational and Theoretical Investigations of Caffeoquinone
Molecular Docking Studies of Caffeoquinone Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is widely applied in drug discovery and development to study protein-ligand interactions and predict binding affinities. nih.govbonviewpress.com For this compound, molecular docking studies can provide insights into its potential interactions with various biological macromolecules, such as enzymes and proteins.
Studies involving ortho-substituted phenols, which include structural elements similar to this compound, have utilized molecular docking to understand their interactions with enzymes like tyrosinase. um.esum.esorcid.org These studies aim to discern if a molecule can act as an enzyme substrate. For instance, docking studies involving caffeic acid and oxytyrosinase have shown agreement between predicted affinities and experimental kinetic values for tyrosinase activity on caffeic acid. acs.org This suggests that molecular docking can be a valuable tool for evaluating the potential of this compound to interact with and potentially modulate the activity of enzymes involved in metabolic pathways or oxidative processes.
Molecular docking allows for the prediction of interaction types, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex. nih.gov By analyzing the binding poses and interaction profiles, researchers can gain a detailed understanding of how this compound might bind to a specific target site.
Quantum Mechanical Approaches (e.g., Density Functional Theory) for Reaction Mechanisms and Electronic Properties
Quantum mechanical (QM) approaches, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure, properties, and reactivity of molecules. niscpr.res.instfc.ac.ukscribd.com DFT allows for the calculation of various molecular parameters, including electronic energies, charge distributions, and spectroscopic properties. niscpr.res.instfc.ac.ukfrontiersin.org
For this compound, DFT calculations can provide fundamental insights into its electronic properties, such as the HOMO-LUMO energy gap, which is indicative of chemical reactivity and kinetic stability. niscpr.res.infrontiersin.orgresearchgate.net DFT can also be used to study reaction mechanisms, exploring the energy profiles and transition states involved in chemical transformations that this compound might undergo or participate in. utas.edu.auuwaterloo.camdpi.commdpi.com
While direct DFT studies specifically on this compound's reaction mechanisms were not prominently found in the search results, DFT is widely applied to understand the mechanisms of reactions involving similar quinone species and phenolic compounds. utas.edu.aumdpi.com For example, DFT has been used to investigate the oxidation of organic molecules and the mechanisms of enzyme-catalyzed reactions. utas.edu.aumdpi.com These studies provide a framework for how DFT could be applied to elucidate the formation and reactions of this compound.
DFT calculations can also contribute to understanding the electronic properties that govern interactions with other molecules and its behavior in biological systems. frontiersin.orgaps.orgarxiv.orgrsc.org Properties like the electric dipole moment and charge distribution calculated by DFT can influence how this compound interacts with polar environments and charged residues in proteins. niscpr.res.inresearchgate.net
In Silico Analysis of this compound-Derived Biological Activities
In silico analysis encompasses a range of computational methods used to predict and evaluate the potential biological activities of compounds based on their chemical structure. bonviewpress.comsciensage.infoui.ac.idmdpi.com These methods often utilize databases of known structure-activity relationships and machine learning algorithms to predict various pharmacological effects, mechanisms of action, and potential toxicities. bonviewpress.comsciensage.infoui.ac.idway2drug.com
For this compound, in silico analysis can be employed to predict a spectrum of potential biological activities based on its structural features. Tools like PASS (Prediction of Activity Spectra for Substances) can forecast numerous types of biological effects with a certain probability. bonviewpress.comsciensage.infoway2drug.com This can help prioritize experimental investigations and suggest potential therapeutic applications.
In silico studies can also include the prediction of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for assessing the drug-likeness and bioavailability of a compound. bonviewpress.comui.ac.idmdpi.comjppres.com While ADME and toxicity predictions were excluded from the content requirements, the general approach of using in silico methods to predict biological activities is relevant here.
Furthermore, in silico analysis can involve the use of computational tools to screen databases of compounds for potential inhibitors or modulators of specific biological targets, often starting with molecular docking and extending to more complex simulations. bonviewpress.comui.ac.idjppres.com While the search results did not provide specific in silico predictions of this compound's biological activities beyond its interaction with tyrosinase, the methodology is applicable to explore its potential in other biological contexts.
Caffeoquinone Derivatives and Analogues in Research
Caffeoylquinic Acids and their Oxidation Products
Caffeoylquinic acids (CQAs) are a major class of phenolic compounds found widely in the plant kingdom and are esters of caffeic acid and quinic acid. They are significant dietary components consumed through products like coffee. The biological and chemical activities of CQAs are intrinsically linked to the caffeoyl moiety, specifically its catechol group.
Under oxidative conditions, the catechol group of the CQA molecule is oxidized to form a highly reactive ortho-quinone, the corresponding caffeoquinone derivative. This conversion is central to many of the observed antioxidant mechanisms of CQAs. Research has shown that CQAs can act as potent antioxidants through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The initial step in many radical scavenging reactions involves the rapid conversion of the catechol moiety into an o-quinone structure.
Computational and experimental studies have investigated the antioxidant potential of different CQA isomers. For instance, 5-caffeoylquinic acid (5-CQA), also known as chlorogenic acid, has been shown to be a more potent scavenger of hydroperoxyl radicals compared to its methylated analogue, 5-feruloylquinic acid (5-FQA), highlighting the critical role of the free catechol group for this activity. The oxidation to the quinone is a key step in the process by which these molecules neutralize reactive oxygen species.
Table 1: Common Caffeoylquinic Acid Isomers This table lists some of the common isomers of caffeoylquinic acid that are subjects of scientific research.
| Compound Name | Abbreviation |
| 3-O-caffeoylquinic acid | 3-CQA |
| 4-O-caffeoylquinic acid | 4-CQA |
| 5-O-caffeoylquinic acid | 5-CQA |
| 3,4-di-O-caffeoylquinic acid | 3,4-diCQA |
| 3,5-di-O-caffeoylquinic acid | 3,5-diCQA |
| 4,5-di-O-caffeoylquinic acid | 4,5-diCQA |
Alpha-Methylthis compound and Related Structures
A review of available scientific literature does not yield specific research findings for the compound "alpha-methylthis compound." This suggests that this particular derivative is not a widely studied subject in the context of this compound research, or it may be a theoretical structure used in highly specialized, non-publicized studies. Research tends to focus on the naturally occurring caffeoylquinic acids and more direct synthetic analogues to understand the fundamental reactivity of the this compound core.
Dicaffeoyloxycyclohexanes and Intramolecular Interactions
To better understand the behavior of complex molecules like dicaffeoylquinic acids, researchers utilize simpler, synthesized model compounds. Six regio- and stereoisomers of dicaffeoyloxycyclohexanes have been synthesized for this purpose. These models allow for the study of the interaction between two caffeoyl residues without the complexities of the quinic acid backbone.
Studies on the radical scavenging activity of these compounds revealed a two-step mechanism.
First Step: The initial reaction with radicals (such as DPPH or ABTS) involves the rapid oxidation of the catechol groups on both caffeoyl residues into their corresponding o-quinone structures (this compound residues). In this phase, the reactivity among the different isomers shows no significant difference.
Second Step: The subsequent reaction rate is highly dependent on the intramolecular distance between the two newly formed this compound residues. A novel intramolecular coupling product was isolated, which could scavenge additional radicals.
Table 2: Dicaffeoyloxycyclohexane Isomers Studied This table presents the model compounds synthesized to study intramolecular interactions.
| Compound Name |
| trans-1,2-dicaffeoyloxycyclohexane |
| cis-1,2-dicaffeoyloxycyclohexane |
| trans-1,3-dicaffeoyloxycyclohexane |
| cis-1,3-dicaffeoyloxycyclohexane |
| trans-1,4-dicaffeoyloxycyclohexane |
| cis-1,4-dicaffeoyloxycyclohexane |
Synthetic Analogues and their Reactivity Studies
The synthesis of analogues of naturally occurring compounds is a fundamental strategy in medicinal and organic chemistry to investigate structure-activity relationships, reaction mechanisms, and potential therapeutic applications. In the context of this compound, synthetic analogues would involve modifications to the core quinone structure or its substituents.
General synthetic strategies for hydroxyquinones, the class of compounds to which this compound belongs, are well-established. Methods often involve the oxidation of corresponding hydroquinones or catechols. The reactivity of these quinones is largely influenced by their substituents. For example, the introduction of electron-withdrawing or electron-donating groups onto the quinone ring can significantly alter its electrochemical potential and its reactivity towards nucleophiles.
While specific studies focusing on a broad range of "this compound analogues" are not extensively detailed in the literature, research on related caffeoylquinic acid derivatives provides a template for such work. For instance, novel CQA derivatives have been synthesized from chlorogenic acid to explore different biological activities. These syntheses typically involve protecting the catechol hydroxyls, modifying other parts of the molecule (like the quinic acid carboxyl or hydroxyl groups), and then deprotecting to yield the final analogue.
Reactivity studies of such analogues would focus on their stability, their potential for Michael-type additions with biological nucleophiles like thiols (e.g., cysteine residues in proteins), and their redox properties. By systematically altering the structure—for instance, by changing the length or nature of the side chain or adding substituents to the ring—researchers can probe the chemical features essential for the reactivity of the this compound moiety.
Compound Index
Future Directions in Caffeoquinone Research
Advanced Mechanistic Elucidation
Future research on caffeoquinone will likely focus on a more profound understanding of its reaction mechanisms, particularly its role in redox cycling and covalent adduct formation. While the general reactivity of ortho-quinones is understood, the specific kinetics and thermodynamics of this compound's interactions with biological molecules remain an area ripe for investigation. Advanced computational modeling and experimental techniques will be crucial in elucidating the intricate details of its reactivity.
One key area of future study is the mechanism of redox cycling. Quinones can be reduced to semiquinones and hydroquinones, which can then react with molecular oxygen to produce reactive oxygen species (ROS). nih.govresearchgate.netimrpress.com The specific one-electron reduction potential of this compound and the kinetics of its re-oxidation are critical parameters that will determine its propensity to engage in redox cycling in a biological milieu. nih.gov Understanding these properties will be essential to clarifying its role in both physiological signaling and potential cytotoxicity.
Another critical avenue of research is the detailed characterization of this compound's covalent interactions with cellular nucleophiles, particularly the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues in proteins. nih.govmdpi.comfrontiersin.org While it is known that ortho-quinones are highly reactive electrophiles, the selectivity of this compound for specific protein targets is not well understood. frontiersin.org Future studies will likely employ sophisticated mass spectrometry-based proteomics to identify specific protein adducts of this compound within cells. frontiersin.org This will help to unravel the molecular basis of its biological activities. For instance, the formation of a red-colored caffeic acid trimer has been described, involving the initial formation of a caffeic acid ortho-quinone followed by Michael-type reactions and radical coupling. researchgate.net
Table 1: Key Areas for Future Mechanistic Studies of this compound
| Research Area | Key Questions to Address | Potential Methodologies |
| Redox Cycling | What is the one-electron reduction potential of this compound? What are the rate constants for its reaction with oxygen? | Cyclic Voltammetry, Electron Paramagnetic Resonance (EPR) Spectroscopy, Stopped-Flow Kinetics |
| Protein Adduct Formation | Which specific proteins are targeted by this compound? What are the specific amino acid residues that form covalent bonds? | Proteomics, Mass Spectrometry (MS), Site-Directed Mutagenesis |
| Reaction Kinetics | What are the second-order rate constants for the reaction of this compound with key biological thiols like glutathione? | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) |
| Non-protein Interactions | How does this compound interact with other small molecules, such as other antioxidants or cellular metabolites? | Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC) |
Development of Novel Analytical Probes
A significant challenge in studying the biological roles of transient and reactive molecules like this compound is the lack of specific analytical tools for their detection and quantification in real-time within a cellular environment. Therefore, a major future direction in this compound research will be the development of novel analytical probes.
Currently, there is a scarcity of probes designed specifically for this compound. However, progress in the development of fluorescent probes for other reactive species offers a roadmap for creating this compound-specific sensors. mdpi.comnih.govfrontiersin.orgmdpi.com Future efforts could focus on designing probes that utilize the unique reactivity of the ortho-quinone moiety of this compound. For example, a probe could be designed with a nucleophilic group that, upon reaction with this compound, triggers a significant change in fluorescence or a colorimetric signal. The design of such probes would need to ensure high selectivity for this compound over other cellular quinones and electrophiles.
Another promising approach is the development of activity-based probes. These probes would not only detect the presence of this compound but also provide information about its reactive state and its interactions with cellular targets. Such probes could be invaluable for imaging the subcellular localization of this compound and for identifying its protein binding partners.
Table 2: Potential Strategies for the Development of this compound Probes
| Probe Type | Design Principle | Potential Applications |
| Fluorescent Probes | A fluorophore linked to a this compound-reactive group, leading to a change in fluorescence upon reaction. | Real-time imaging of this compound in living cells; quantification of this compound levels. |
| Colorimetric Probes | A chromophore that undergoes a visible color change upon reaction with this compound. | High-throughput screening for modulators of this compound production or scavenging. |
| Activity-Based Probes | A probe that mimics a natural substrate and covalently binds to proteins that interact with this compound. | Identification of this compound-binding proteins; profiling of this compound reactivity in complex biological samples. |
| Mass Spectrometry Probes | Isotopically labeled probes that can be used to quantify this compound adducts by mass spectrometry. | Precise quantification of this compound-protein adducts in proteomics studies. |
Bio-Inspired Synthesis Strategies
The efficient and selective synthesis of this compound and its derivatives is crucial for advancing research into its biological functions. Future synthetic strategies will likely draw inspiration from biosynthetic pathways, employing enzymatic and biomimetic approaches.
Nature has evolved highly efficient enzymatic machinery for the synthesis of complex natural products. nih.gov The enzymatic synthesis of caffeic acid derivatives, such as caffeoyl-CoA and caffeoylglucaric acid, has been demonstrated using enzyme preparations from plants. nih.govresearchgate.net Future research could focus on identifying and characterizing the specific enzymes, likely polyphenol oxidases or laccases, that are responsible for the oxidation of caffeic acid to this compound in biological systems. The immobilization of these enzymes on solid supports could enable the development of robust and reusable biocatalytic systems for this compound synthesis.
Bio-inspired catalysis, which mimics the principles of enzymatic reactions using small molecule catalysts, also holds great promise. researchgate.netmagtech.com.cn For instance, the use of ortho-quinone catalysts in oxidative reactions is an active area of research. researchgate.net These approaches could lead to more sustainable and environmentally friendly methods for the production of this compound. Furthermore, bio-inspired strategies are being explored for the synthesis of other complex quinone-containing natural products, and these methodologies could be adapted for this compound. rsc.orgacs.org
Table 3: Emerging Bio-Inspired Synthesis Strategies for this compound
| Synthesis Strategy | Description | Advantages |
| Enzymatic Synthesis | Use of isolated enzymes (e.g., polyphenol oxidases, laccases) to catalyze the oxidation of caffeic acid. | High selectivity, mild reaction conditions, environmentally friendly. |
| Whole-Cell Biocatalysis | Use of engineered microorganisms to produce this compound from simple precursors. | Cost-effective, potential for large-scale production. |
| Biomimetic Catalysis | Use of small molecule catalysts that mimic the active sites of enzymes to perform selective oxidations. | Controllable reactivity, potential for novel derivative synthesis. |
| Chemoenzymatic Synthesis | A combination of chemical synthesis steps with enzymatic transformations to achieve high efficiency and selectivity. | Combines the advantages of both chemical and enzymatic synthesis. |
Exploration of Specific Molecular Interactions in Non-Human Biological Systems
While much of the interest in this compound relates to its potential effects on human health, its roles in non-human biological systems are largely unexplored and represent a significant frontier for future research. Investigating these interactions can provide valuable insights into ecological relationships, microbial pathogenesis, and the development of novel bioactive compounds.
In the realm of plant biology , this compound is a phenylpropanoid that may play a role in plant defense and signaling. oup.comfrontiersin.orgaspb.org Future research could explore its function as an antimicrobial or anti-herbivore compound. Understanding how plants synthesize, store, and detoxify this compound could have implications for crop protection and the development of natural pesticides.
In microbiology , the interactions of flavonoids and quinones with bacterial proteins are known to contribute to their antibacterial activity. nih.gov Future studies could investigate the specific molecular targets of this compound in various microbial species, including pathogenic bacteria and fungi. researchgate.netnih.govmdpi.com This could lead to the discovery of new antimicrobial mechanisms and the development of novel antibiotics. For example, this compound could potentially inhibit essential microbial enzymes or disrupt cell membrane integrity.
Furthermore, the study of this compound in insect biochemistry could reveal its role in processes such as sclerotization of the insect cuticle, a process known to involve quinones. Understanding these interactions could provide a basis for the development of new insect control agents.
Table 4: Research Opportunities for this compound in Non-Human Biological Systems
| Biological System | Potential Roles of this compound | Research Questions |
| Plants | Plant defense, allelopathy, signaling | What is the biosynthetic pathway of this compound in plants? Does it act as a deterrent to herbivores or pathogens? |
| Bacteria | Antimicrobial agent, disruption of biofilm formation | What are the specific bacterial protein targets of this compound? Can it inhibit the growth of antibiotic-resistant strains? |
| Fungi | Antifungal agent, inhibition of mycotoxin production | Does this compound inhibit fungal growth by targeting specific enzymes in amino acid or protein biosynthesis? researchgate.net |
| Insects | Cuticle tanning, pro-oxidant | Is this compound involved in the hardening and pigmentation of the insect exoskeleton? |
Q & A
Basic: How to formulate a research question on caffeoquinone’s mechanism of action in oxidative stress pathways?
Methodological Answer:
- Use the PICOT framework to structure the question:
- P opulation/Problem: this compound’s interaction with oxidative stress-related proteins (e.g., NADPH oxidase).
- I ntervention/Indicator: Exposure to varying concentrations under controlled redox conditions.
- C omparison: Contrast with known antioxidants (e.g., quercetin) or pro-oxidants.
- O utcome: Quantify changes in reactive oxygen species (ROS) levels via fluorescence assays.
- T ime: Short-term (acute exposure) vs. long-term (chronic exposure) effects.
- Ensure feasibility by aligning with available spectroscopic tools (e.g., HPLC for quantification) and cell culture models .
Advanced: How to resolve contradictions in reported bioactivity data for this compound across different experimental models?
Methodological Answer:
- Conduct a systematic review to identify confounding variables:
- Compare experimental conditions (e.g., pH, temperature, solvent systems) across studies.
- Analyze dose-response curves for non-linear relationships or threshold effects.
- Replicate key experiments using standardized protocols (e.g., ISO guidelines for antioxidant assays).
- Apply meta-analysis to quantify heterogeneity (e.g., I² statistic) and adjust for publication bias .
Basic: What methodologies are appropriate for characterizing this compound’s stability under physiological conditions?
Methodological Answer:
- Use accelerated stability testing :
- Spectroscopic analysis : Monitor degradation via UV-Vis absorption shifts (λmax for quinone moieties).
- Chromatographic validation : HPLC-MS to identify breakdown products (e.g., dimerization or hydrolysis).
- Environmental simulation : Adjust temperature (37°C), pH (7.4), and ionic strength to mimic biological fluids.
- Document purity thresholds (≥95%) and storage conditions (e.g., inert atmosphere) to ensure reproducibility .
Advanced: How to design experiments isolating this compound’s direct molecular targets from off-pathway interactions?
Methodological Answer:
- Implement affinity-based proteomics :
- Synthesize a this compound-biotin conjugate for pull-down assays.
- Use LC-MS/MS to identify bound proteins in cell lysates.
- Validate targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Include negative controls (e.g., unmodified biotin) and statistical filters (e.g., fold-change >2, p-value <0.05) .
Basic: What statistical approaches are suitable for analyzing dose-dependent effects of this compound in in vitro assays?
Methodological Answer:
- Apply non-linear regression models :
- Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report confidence intervals (95%) and effect sizes (e.g., Cohen’s d).
- Validate assumptions (e.g., normality via Shapiro-Wilk test) and correct for multiple comparisons .
Advanced: How to address ethical challenges in in vivo studies of this compound’s neuroprotective effects?
Methodological Answer:
- Follow FINER criteria for ethical rigor:
- F easible: Use minimal animal cohorts (power analysis-driven sample sizes).
- I nteresting: Justify translational relevance (e.g., Alzheimer’s disease models).
- N ovel: Compare with existing neuroprotectants (e.g., memantine).
- E thical: Comply with ARRIVE guidelines for humane endpoints and analgesia.
- R elevant: Align with funding agency priorities (e.g., NIH neurodegenerative research).
- Obtain institutional review board (IRB) approval and publish negative results to reduce bias .
Basic: How to ensure rigor in literature reviews on this compound’s pharmacokinetic properties?
Methodological Answer:
- Use PRISMA guidelines for systematic reviews:
- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
- Search databases (PubMed, Scopus) with Boolean operators (e.g., "this compound AND (ADME OR bioavailability)").
- Extract data into standardized tables (e.g., logP, half-life, AUC values).
- Assess study quality via QUADAS-2 for in vivo pharmacokinetic studies .
Advanced: What strategies validate this compound’s epigenetic modulation claims in cancer cell lines?
Methodological Answer:
- Combine multi-omics approaches :
- RNA-seq to identify differentially expressed genes (e.g., tumor suppressors).
- ChIP-seq to map histone modification changes (e.g., H3K27ac).
- Metabolomics to link epigenetic shifts with metabolic reprogramming.
- Use CRISPR-interference (CRISPRi) to knock down putative targets and confirm phenotype rescue .
Basic: How to optimize solvent systems for this compound’s solubility in in vitro assays?
Methodological Answer:
- Perform phase solubility studies :
- Test solvents (DMSO, ethanol) at concentrations ≤1% to avoid cytotoxicity.
- Measure saturation solubility via shake-flask method with HPLC quantification.
- Calculate thermodynamic parameters (e.g., Gibbs free energy of solution).
- Validate biocompatibility using cell viability assays (e.g., MTT) .
Advanced: How to reconcile discrepancies between computational predictions and experimental data for this compound-protein binding?
Methodological Answer:
- Apply ensemble docking :
- Generate multiple protein conformations (MD simulations >100 ns).
- Use AutoDock Vina or Schrödinger Glide with flexible side chains.
- Compare binding poses with experimental mutagenesis data (e.g., Kd changes).
- Incorporate solvent effects (e.g., MM-PBSA calculations) and entropy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
